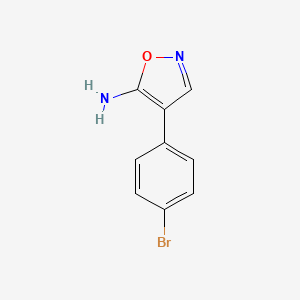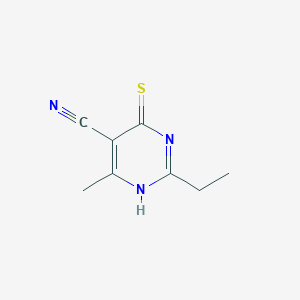
4-(4-Bromophenyl)isoxazol-5-amine
Vue d'ensemble
Description
4-(4-Bromophenyl)isoxazol-5-amine is a compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of a bromophenyl group attached to the isoxazole ring suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the base-induced decomposition of phenylisoxazole derivatives to cyanoenolate anions has been studied, indicating a mechanism involving the abstraction of a proton and scission of the N–O bond . Additionally, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis can yield benzimidazoles, which suggests potential synthetic routes for related bromophenyl isoxazole compounds .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be elucidated using techniques such as vibrational and electronic absorption spectroscopy. For example, the FT-IR and FT-Raman spectra of a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, were measured, and the equilibrium geometry and bonding features were analyzed using DFT methods . Such studies provide insights into the molecular structure and electronic properties of bromophenyl isoxazole derivatives.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl group . This indicates that 4-(4-bromophenyl)isoxazol-5-amine could potentially undergo similar transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, was characterized, revealing the dihedral angles between the rings and the stabilization of the crystal structure through various interactions . These properties are crucial for understanding the behavior of 4-(4-Bromophenyl)isoxazol-5-amine in different environments and could inform its potential applications.
Relevant Case Studies
Case studies involving bromophenyl isoxazole derivatives can provide insights into their potential applications. For instance, the antimicrobial activity of novel triazol derivatives containing a 4-bromobenzyl moiety was investigated, demonstrating the biological relevance of bromophenyl-containing compounds10. Additionally, the degradation kinetics of a brominated naphthoquinone isoxazole derivative were studied using UV spectrophotometry, highlighting the importance of stability studies for these compounds .
Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application Summary : Isoxazoles are used as biologically active compounds in medicinal chemistry . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
- Methods of Application : The synthesis of isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
- Results or Outcomes : Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
-
Scientific Field: Polymer Science
- Application Summary : A specific isoxazole derivative, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : The new comb-shaped methacrylate oligomers derived from 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole exhibited liquid crystalline behavior .
- Scientific Field: Alzheimer’s Disease Research
- Application Summary : Isoxazoles have been evaluated as acetylcholinesterase inhibitors, which is a common treatment for early stages of Alzheimer’s disease .
- Methods of Application : The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They were also isolated and characterized by spectroscopic methods .
- Results or Outcomes : The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μm) .
-
Scientific Field: Liquid Crystal Technology
- Application Summary : A specific isoxazole derivative, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : The new comb-shaped methacrylate oligomers derived from 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole exhibited liquid crystalline behavior .
-
Scientific Field: Alzheimer’s Disease Research
- Application Summary : Isoxazoles have been evaluated as acetylcholinesterase inhibitors, which is a common treatment for early stages of Alzheimer’s disease .
- Methods of Application : The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They were also isolated and characterized by spectroscopic methods .
- Results or Outcomes : The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μm) .
Orientations Futures
Isoxazoles still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUAOKIJSWCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650168 | |
| Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)isoxazol-5-amine | |
CAS RN |
925007-32-5 | |
| Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-(4-bromophenyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)






![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)